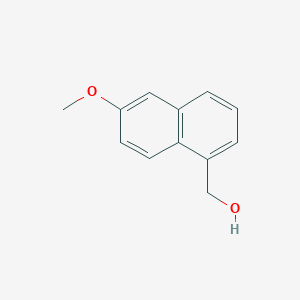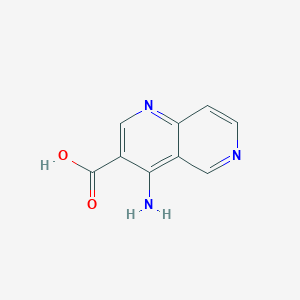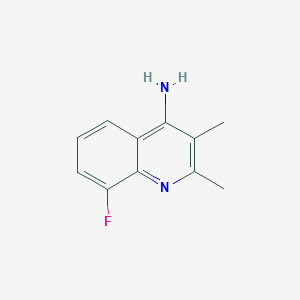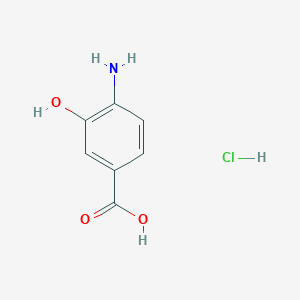![molecular formula C9H12BNO3 B11906787 Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- CAS No. 190058-85-6](/img/structure/B11906787.png)
Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propionamidophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propionamide group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propionamidophenyl)boronic acid typically involves the reaction of 4-bromoaniline with propionyl chloride to form 4-propionamidoaniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield (4-Propionamidophenyl)boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Propionamidophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of appropriate catalysts.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Amides: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Propionamidophenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Propionamidophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group interacts with serine residues in the active site, forming a stable complex that prevents substrate binding .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the propionamide group and has different reactivity and applications.
(3-Propionamidophenyl)boronic Acid: Similar structure but with the propionamide group at the meta position, leading to different chemical properties and reactivity.
(4-Formylphenyl)boronic Acid: Contains a formyl group instead of a propionamide group, resulting in different reactivity and applications.
Uniqueness: (4-Propionamidophenyl)boronic acid is unique due to the presence of both the boronic acid and propionamide functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
190058-85-6 |
|---|---|
Molekularformel |
C9H12BNO3 |
Molekulargewicht |
193.01 g/mol |
IUPAC-Name |
[4-(propanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
GFMJBBAAKDKKCC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)NC(=O)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)







![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)




